(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
Overview
Description
(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazones with α-bromo ketones under visible light catalysis to form 1,3,5-trisubstituted pyrazoles . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The pyrazole rings can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydride (NaH) for deprotonation, and palladium catalysts for coupling reactions. The reactions are typically carried out under inert atmospheres and controlled temperatures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyrazoles, while coupling reactions can produce bi- or polycyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its pyrazole moiety is known for its biological activity, and modifications to its structure can lead to the development of new therapeutic agents with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole rings can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and modifications to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol
- (1-Methyl-1H-pyrazol-5-yl)(2-pyridinyl)methanol
- (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol
Uniqueness
Compared to similar compounds, (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE stands out due to its dual pyrazole rings and the presence of a piperazine moiety. These structural features enhance its reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(4-bromo-2,5-dimethylpyrazol-3-yl)-[4-[(1,5-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN6O/c1-11-14(17)15(21(4)19-11)16(24)23-7-5-22(6-8-23)10-13-9-18-20(3)12(13)2/h9H,5-8,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGNDIAJFOBWLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN2CCN(CC2)C(=O)C3=C(C(=NN3C)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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